9-Hydroxy-4-androstene-3,17-dione
CAS No.: 560-62-3
Cat. No.: VC21348336
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 560-62-3 |
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Molecular Formula | C19H26O3 |
Molecular Weight | 302.4 g/mol |
IUPAC Name | (8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione |
Standard InChI | InChI=1S/C19H26O3/c1-17-9-10-19(22)15(14(17)5-6-16(17)21)4-3-12-11-13(20)7-8-18(12,19)2/h11,14-15,22H,3-10H2,1-2H3/t14-,15-,17-,18-,19+/m0/s1 |
Standard InChI Key | SNMVJSSWZSJOGL-PLOWYNNNSA-N |
Isomeric SMILES | C[C@]12CC[C@]3([C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@@]43C)O |
SMILES | CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O |
Canonical SMILES | CC12CCC3(C(C1CCC2=O)CCC4=CC(=O)CCC43C)O |
Appearance | Solid powder |
Chemical Structure and Physical Properties
9-Hydroxy-4-androstene-3,17-dione possesses a complex steroid structure with distinctive characteristics that contribute to its biological activity and chemical behavior.
Structural Features
The compound features an androstene skeleton consisting of four rings: three six-membered rings (A, B, and C) and one five-membered ring (D) . Its key functional groups include:
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A hydroxyl group (-OH) positioned at the ninth carbon atom
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Two keto groups (-C=O) located at the third and seventeenth carbon positions
From a stereochemical perspective, 9-Hydroxy-4-androstene-3,17-dione contains multiple chiral centers, resulting in potential isomeric forms. According to PubChem, the stereochemical configuration can be expressed as (8S,9R,10S,13S,14S)-9-hydroxy-10,13-dimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione .
Physical Properties
The physical and chemical properties of 9-Hydroxy-4-androstene-3,17-dione are summarized in the following table:
The compound is functionally related to androst-4-ene-3,17-dione and possesses chemical properties typical of steroids with keto and hydroxyl functional groups .
Biological Activities and Pharmacological Applications
9-Hydroxy-4-androstene-3,17-dione exhibits diverse biological activities that make it valuable in pharmaceutical applications and as a precursor for other therapeutic compounds.
Hormonal Activity
As an androgen precursor, 9-Hydroxy-4-androstene-3,17-dione can be converted into testosterone, dihydrotestosterone, and other male hormones through enzymatic processes . These hormones play crucial roles in:
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Maintaining normal reproductive function and secondary sexual characteristics
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Promoting muscle growth and bone density
Therapeutic Applications
The compound has demonstrated significant antiestrogenic properties, making it useful for treating various types of estrogen-dependent cancers . Its ability to modulate hormonal pathways has led to investigations of its potential applications in conditions where hormonal regulation is beneficial.
Furthermore, 9-Hydroxy-4-androstene-3,17-dione serves as a valuable intermediate in the synthesis of various pharmacologically active steroids . Its chemical structure allows for further modifications to produce compounds with enhanced therapeutic profiles.
Production Methods
Microbial Biotransformation
Microbial biotransformation represents the primary method for producing 9-Hydroxy-4-androstene-3,17-dione industrially. This process harnesses the metabolic capabilities of specific microorganisms to perform the 9α-hydroxylation of steroid substrates .
The key enzyme involved in this process is 3-ketosteroid-9α-hydroxylase (KSH), a two-protein system consisting of KshA and KshB components . This enzyme system catalyzes the transformation of 4-androstene-3,17-dione into 9-Hydroxy-4-androstene-3,17-dione with high specificity .
Several microbial strains have been employed for this biotransformation process:
The microbial transformation typically follows these steps:
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Cultivation of microbial cultures in suitable nutrient media with aeration
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Addition of substrate (usually 4-androstene-3,17-dione or phytosterol) in dissolved or emulsified form
Genetic Engineering Approaches
Recent advances have focused on genetic engineering approaches to enhance the production of 9-Hydroxy-4-androstene-3,17-dione. These strategies involve:
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Cloning and expression of KshA and KshB genes in suitable host organisms
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Construction of recombinant strains with enhanced hydroxylation capabilities
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Modification of metabolic pathways to reduce byproduct formation and increase yield
For instance, researchers have successfully cloned KshA and KshB genes from Mycobacterium smegmatis mc(2)155 and Gordonia neofelifaecis NRRL B-59395, inserted them into expression vectors, and transformed Mycobacterium sp. NRRL B-3805 cells to create recombinant strains capable of efficient 9-Hydroxy-4-androstene-3,17-dione production .
Recent Research Advances
Enhanced Production Strategies
Recent research has focused on improving the production efficiency of 9-Hydroxy-4-androstene-3,17-dione through various approaches. A 2023 study conducted by researchers investigated a combined strategy of blocking Δ1‐dehydrogenation and regulating metabolic flux to construct a stable and high-yield producer .
The study identified five 3-Ketosteroid-Δ1-dehydrogenases (KstD) in Mycobacterium fortuitum ATCC 35855, with KstD2 showing the highest catalytic activity on 3-ketosteroids . The researchers found that KstD2 and KstD3 were the main causes of 9-Hydroxy-4-androstene-3,17-dione degradation during production .
By creating a strain deficient in these five KstD enzymes (designated MFΔkstD), they achieved stable accumulation of 9-Hydroxy-4-androstene-3,17-dione with a yield increase of 42.57% compared to the wild-type strain .
Metabolic Pathway Optimization
Further optimization focused on reducing unwanted byproducts in the 9-Hydroxy-4-androstene-3,17-dione production process. Researchers demonstrated that:
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Overexpression of hsd4A combined with knockout of opccr in the KstD-deficient strain significantly reduced the formation of 9,21‐dihydroxy‐20‐methyl‐pregna‐4‐en‐3‐one (9-OHHP) byproducts
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Co-expression of hsd4A and fadE28-29 in the MFΔkstDΔopccr strain successfully eliminated two major byproducts, improving the purity of 9-Hydroxy-4-androstene-3,17-dione from 80.24% to 90.14%
The optimized production process achieved remarkable results:
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Production of 12.21 g/L of 9-Hydroxy-4-androstene-3,17-dione (83.74% molar yield)
Another study demonstrated that phytosterol is the most suitable substrate for biotransformation to 9-Hydroxy-4-androstene-3,17-dione . The recombinant strain expressing kshA and kshB from M. smegmatis mc(2)155 catalyzed the biotransformation of phytosterol to 9-Hydroxy-4-androstene-3,17-dione with a conversion rate of 90%, significantly higher than achieved with genes from G. neofelifaecis NRRL B-59395 .
Industrial Applications and Future Perspectives
9-Hydroxy-4-androstene-3,17-dione holds significant importance in the pharmaceutical industry as a key intermediate in the production of glucocorticoid drugs . Its role as a precursor for various steroid-based pharmaceuticals underscores its industrial relevance.
The compound serves as a valuable intermediate for preparing 4,9(11)-androstadiene-3,17-dione, which can be further converted into numerous pharmacologically active steroids through conventional methods . This versatility makes it an essential component in steroid drug manufacturing pipelines.
Future research directions may include:
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Further optimization of microbial strains for enhanced production efficiency and yield
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Development of more sustainable and cost-effective production methods
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Exploration of novel therapeutic applications based on the compound's biological activities
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Investigation of structure-activity relationships to design more potent derivatives
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